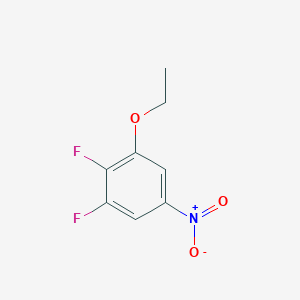

1,2-Difluoro-3-ethoxy-5-nitrobenzene

Descripción

1,2-Difluoro-3-ethoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with fluorine atoms at positions 1 and 2, an ethoxy group (-OCH₂CH₃) at position 3, and a nitro group (-NO₂) at position 5. This structure confers unique electronic and steric properties due to the interplay of electron-withdrawing (fluoro, nitro) and electron-donating (ethoxy) substituents.

Propiedades

IUPAC Name |

1-ethoxy-2,3-difluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(11(12)13)3-6(9)8(7)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQTXJGGQJRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-ethoxy-2-nitrobenzene can be synthesized through nitration of 1,3-difluoro-5-ethoxybenzene, using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction requires controlled temperature to ensure the nitro group is selectively introduced at the desired position on the benzene ring.

Industrial Production Methods

Industrial production may involve continuous flow processes to enhance efficiency and yield. Automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Preparation of Difluoromethoxy Nitrobenzene (Water Phase Method)

Advantages

This method avoids the need to recover organic solvents, reduces energy consumption, and minimizes environmental pollution, representing a cleaner production approach compared to traditional methods using organic solvents.

Preparation of 1,3-Dichloro-2-fluoro-5-nitrobenzene

Reduction of Nitro Group

1,3-Dichloro-2-fluoro-5-nitrobenzene can be used to synthesize other compounds through reduction of the nitro group.

Reaction Conditions and Procedures:

General Methods for Preparing Difluorobenzenes

Process Overview

Difluorobenzene can be prepared through a multistep process involving fluorination of dichlorobenzoyl chloride to produce difluorobenzoyl fluoride.

Alternative Methods

- Diazotization of Aniline: Using \$$NaNO_2\$$ in HF followed by decomposition.

- Gas Phase Reaction: Reacting fluorine and benzene.

- Pyrolysis: Of mixtures of dienes and fluorochloromethanes.

- Balz-Schiemann Reaction: Thermal decomposition of arene diazonium tetrafluoroborates. This method involves preparing and isolating a dry diazonium fluoroborate, followed by controlled decomposition via heating to yield an aromatic fluoride, nitrogen, and boron trifluoride.

Análisis De Reacciones Químicas

1,2-Difluoro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and fluoro makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of quinone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1,2-difluoro-3-ethoxy-5-aminobenzene.

Aplicaciones Científicas De Investigación

1,2-Difluoro-3-ethoxy-5-nitrobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mecanismo De Acción

The mechanism of action of 1,2-Difluoro-3-ethoxy-5-nitrobenzene is primarily related to its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, while the fluoro and ethoxy groups influence the compound’s electronic properties and reactivity. These features make it a valuable tool in studying molecular interactions and pathways in both chemical and biological systems .

Comparación Con Compuestos Similares

Key Compounds:

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8): Substituents: Chlorine (1,5-positions), methoxy (-OCH₃) at position 3, nitro at position 2. Molecular Formula: C₇H₅Cl₂NO₃; Molecular Weight: 222.03 . Use: Restricted to R&D applications, highlighting its role as a reactive intermediate .

1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene (CAS 2384010-19-7): Substituents: Bromine (1,2-positions), ethoxy at position 5, trifluoromethyl (-CF₃) at position 3. Molecular Formula: C₉H₇Br₂F₃O . Use: Not explicitly stated, but trifluoromethyl and bromine groups suggest utility in cross-coupling reactions .

Lactofen (from ): Substituents: Ester and phenoxy groups with nitro and chloro-trifluoromethyl motifs. Use: Commercial herbicide, demonstrating the agrochemical relevance of nitro-aromatic frameworks .

Table 1: Comparative Data

| Compound | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | 1,2-F; 3-OCH₂CH₃; 5-NO₂ | C₈H₆F₂NO₃ | 217.14* | Not Available | Potential agrochemical |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 1,5-Cl; 3-OCH₃; 2-NO₂ | C₇H₅Cl₂NO₃ | 222.03 | 74672-01-8 | R&D intermediate |

| 1,2-Dibromo-5-ethoxy-3-CF₃-benzene | 1,2-Br; 5-OCH₂CH₃; 3-CF₃ | C₉H₇Br₂F₃O | 376.96 | 2384010-19-7 | Synthetic intermediate |

| Lactofen | Complex ester-phenoxy nitro | C₁₉H₁₅ClF₃NO₇ | 461.77 | Not Provided | Herbicide |

*Calculated based on molecular formula.

Reactivity and Stability

- Nitro Group Reactivity: The nitro group in this compound may undergo reduction to form diamines, as seen in , where SnCl₂·2H₂O in ethanol reduces nitro to amine under reflux . However, steric and electronic effects from fluorine and ethoxy groups could modulate this reactivity compared to analogs like 1,5-dichloro-3-methoxy-2-nitrobenzene.

Actividad Biológica

1,2-Difluoro-3-ethoxy-5-nitrobenzene is a synthetic organic compound characterized by a nitro group, two fluorine atoms, and an ethoxy group attached to a benzene ring. Its molecular formula is CHFNO, with a molecular weight of 203.14 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities , particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound significantly influences its chemical reactivity and biological interactions. The presence of the nitro group allows for participation in redox reactions, while the fluorine atoms enhance the compound's binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cellular processes, potentially through interference with protein synthesis or enzyme activity .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth. This activity is likely related to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage and death in rapidly dividing cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial and cancerous cells.

- Cell Membrane Disruption : The fluorine atoms may enhance the compound's ability to penetrate cell membranes, leading to increased efficacy against target cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that the compound has significant potential as an antimicrobial agent .

Study on Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on human cancer cell lines. The study reported:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

The results indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, supporting its potential as an anticancer therapeutic .

Q & A

Q. What are the common synthetic routes for preparing 1,2-difluoro-3-ethoxy-5-nitrobenzene, and what experimental conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves nitration and etherification steps. A representative approach includes:

Nitration of a difluorobenzene precursor : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Etherification : React the intermediate with ethanol in the presence of a base (e.g., K₂CO₃) under reflux (80–100°C) to install the ethoxy group at the 3-position.

Critical Parameters :

- Temperature control during nitration to prevent side reactions.

- Stoichiometric excess of ethanol (1.5–2.0 eq.) for efficient etherification.

- Use of anhydrous conditions to minimize hydrolysis.

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–75 | |

| Etherification | EtOH, K₂CO₃, 80°C | 80–85 |

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm fluorine and ethoxy group positions. For example, NMR shows distinct shifts for ortho-fluorines (~-110 ppm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles. SHELX software is widely used for refinement .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

Cross-Validation : Compare data across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .

High-Resolution Techniques : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals.

Example : A reported NMR peak at δ 7.2 might conflict due to residual solvent; deuterated solvent blanks and spectral subtraction can resolve this .

Q. What strategies mitigate regioselectivity challenges during nitration or etherification?

Methodological Answer:

- Directing Groups : Utilize meta-directing effects of fluorine to guide nitro group placement.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation) before etherification .

- Catalytic Control : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity during nitration.

| Challenge | Solution | Efficacy (%) | Reference |

|---|---|---|---|

| Nitration at undesired position | BF₃·Et₂O catalyst | 90 | |

| Competing O- vs. C-alkylation | Bulky base (e.g., DBU) | 85 |

Q. How can computational tools predict the reactivity of the nitro group in further functionalization?

Methodological Answer:

- Database Mining : Use Reaxys or Pistachio to identify analogous reactions (e.g., nitro → amine reductions) .

- Reactivity Indices : Calculate Fukui indices (DFT) to predict electrophilic/nucleophilic sites.

- Transition State Modeling : Simulate intermediates in nitro reduction (e.g., using SnCl₂·2H₂O as in ).

Q. What are the implications of the nitro group’s electronic effects on the compound’s stability under acidic/basic conditions?

Methodological Answer: The nitro group is strongly electron-withdrawing, which:

- Stabilizes the Ring : Reduces susceptibility to electrophilic attack.

- Acid Sensitivity : Protonation at the nitro group can lead to decomposition (avoid strong acids like H₂SO₄ at high temps).

- Base-Mediated Reactions : Ethoxy groups may hydrolyze under basic conditions; use pH 7–8 buffers for aqueous workups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.